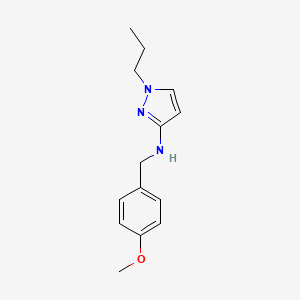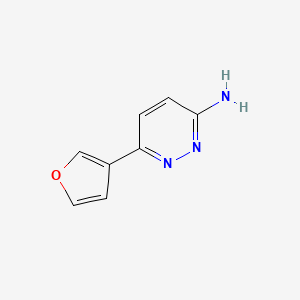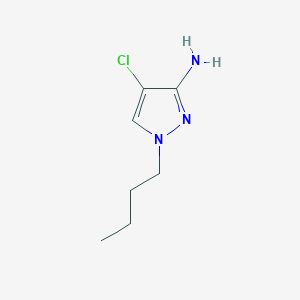
4-(N-Hydroxycarbamimidoyl)benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(N-Hydroxycarbamimidoyl)benzoic acid is an organic compound with the molecular formula C8H8N2O3 It is a derivative of benzoic acid, where the carboxyl group is substituted with a hydroxycarbamimidoyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
4-(N-Hydroxycarbamimidoyl)benzoic acid can be synthesized through the nitrilase-catalyzed hydration of substituted terephthalonitriles in an aqueous medium. This process involves the conversion of terephthalonitriles to (ammonium) 4-cyanobenzoic acids, which are then further processed to yield the desired compound .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using the aforementioned nitrilase-catalyzed hydration process. This method is favored due to its efficiency and the relatively mild reaction conditions required.
Análisis De Reacciones Químicas
Types of Reactions
4-(N-Hydroxycarbamimidoyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the hydroxycarbamimidoyl group to other functional groups.
Substitution: The aromatic ring allows for electrophilic substitution reactions, where substituents can be introduced at different positions on the ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens, nitrating agents, and sulfonating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.
Aplicaciones Científicas De Investigación
4-(N-Hydroxycarbamimidoyl)benzoic acid has several scientific research applications:
Chemistry: It serves as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including its role as a nitric oxide donor.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of drugs that can inhibit specific enzymes or pathways.
Industry: It is used in the production of various chemical intermediates and as a reagent in organic synthesis.
Mecanismo De Acción
The mechanism of action of 4-(N-Hydroxycarbamimidoyl)benzoic acid involves its ability to donate nitric oxide (NO) through enzymatic transformation. This NO donation can lead to various biological effects, including vasodilation and inhibition of platelet aggregation. The compound targets specific molecular pathways, such as the nitric oxide signaling pathway, to exert its effects .
Comparación Con Compuestos Similares
Similar Compounds
- 2-(N-Hydroxycarbamimidoyl)benzoic acid
- 3-(N-Hydroxycarbamimidoyl)benzoic acid
- 4-(N-Hydroxycarbamimidoyl)benzamide
Uniqueness
4-(N-Hydroxycarbamimidoyl)benzoic acid is unique due to its specific substitution pattern on the benzoic acid ring, which influences its reactivity and biological activity. Compared to its isomers, it may exhibit different chemical and biological properties, making it a valuable compound for targeted research and applications .
Propiedades
Fórmula molecular |
C8H8N2O3 |
|---|---|
Peso molecular |
180.16 g/mol |
Nombre IUPAC |
4-[(E)-N'-hydroxycarbamimidoyl]benzoic acid |
InChI |
InChI=1S/C8H8N2O3/c9-7(10-13)5-1-3-6(4-2-5)8(11)12/h1-4,13H,(H2,9,10)(H,11,12) |
Clave InChI |
VEEGPIDERPILTD-UHFFFAOYSA-N |
SMILES isomérico |
C1=CC(=CC=C1/C(=N\O)/N)C(=O)O |
SMILES canónico |
C1=CC(=CC=C1C(=NO)N)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![[(5-fluorothiophen-2-yl)methyl][(1-methyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11735855.png)
![[(5-Fluorothiophen-2-yl)methyl][(oxolan-2-yl)methyl]amine](/img/structure/B11735864.png)
![1-ethyl-N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-5-methyl-1H-pyrazol-4-amine](/img/structure/B11735869.png)
![1-(2-fluoroethyl)-N-[(4-fluorophenyl)methyl]-1H-pyrazol-4-amine](/img/structure/B11735872.png)
-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11735876.png)
![2-{[(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl]amino}ethan-1-ol](/img/structure/B11735881.png)
![benzyl({[3-cyclopropyl-1-(propan-2-yl)-1H-pyrazol-5-yl]methyl})amine](/img/structure/B11735884.png)
![[(1-ethyl-1H-pyrazol-4-yl)methyl][(thiophen-2-yl)methyl]amine](/img/structure/B11735891.png)
amine](/img/structure/B11735899.png)
![3-methyl-1-(2-methylpropyl)-N-{[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-4-amine](/img/structure/B11735907.png)

![2-({[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}amino)ethan-1-ol](/img/structure/B11735921.png)
